2-Morpholineacetic Acid: A Comprehensive Technical Guide
2-Morpholineacetic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Morpholineacetic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.
Core Properties of 2-Morpholineacetic Acid
2-Morpholineacetic acid, also known as Morpholin-4-yl-acetic acid or N-(Carboxymethyl)morpholine, is a versatile building block in synthetic chemistry. Its unique structure, incorporating both a morpholine ring and a carboxylic acid moiety, imparts favorable physicochemical properties for various applications.
Physicochemical and Structural Data
The fundamental properties of 2-Morpholineacetic acid are summarized in the tables below, providing a quick reference for researchers.
| Identifier | Value | Source |
| CAS Number | 3235-69-6 | [1] |
| Molecular Formula | C₆H₁₁NO₃ | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| SMILES | O=C(O)CN1CCOCC1 | [1] |
| InChI | 1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9) |
| Physical Property | Value | Source |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 162-164 °C | |
| Boiling Point | 272 °C | |
| Flash Point | 118 °C | |
| Density | 1.202 g/cm³ | |
| pKa | 2.25 ± 0.10 (Predicted) | |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
The hydrochloride salt of 2-Morpholineacetic acid is also commercially available and possesses distinct properties.
| Identifier | Value | Source |
| CAS Number | 89531-58-8 | [3] |
| Molecular Formula | C₆H₁₂ClNO₃ | |
| Molecular Weight | 181.62 g/mol | [4] |
Synthesis and Experimental Protocols
The synthesis of 2-Morpholineacetic acid is a critical aspect for its application in research and development. A common laboratory-scale synthesis involves the hydrolysis of its corresponding ester.
Protocol: Synthesis of 2-Morpholineacetic Acid via Ester Hydrolysis
This protocol is adapted from established chemical literature.[2]
Objective: To synthesize 2-Morpholineacetic acid by hydrolyzing Ethyl 2-morpholinoacetate.
Materials:
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Ethyl 2-morpholinoacetate
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8N Hydrochloric acid (HCl)
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Standard laboratory glassware for reflux and extraction
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Rotary evaporator
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LC-MS for product analysis
Procedure:
-
Reaction Setup: Dissolve Ethyl 2-morpholinoacetate (1 g, 5.78 mmol, 1.0 eq.) in 8N HCl in a round-bottom flask equipped with a reflux condenser.
-
Heating: Stir the reaction mixture at 95°C for 16 hours.
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Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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Quench the reaction appropriately (details dependent on subsequent extraction protocol).
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Perform an aqueous extraction to isolate the product.
-
-
Isolation: Remove the solvent by distillation to yield the final product, 2-Morpholineacetic acid.
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Analysis: The product can be analyzed by LC-MS (ESI). The expected calculated mass is 145.16, with a measured mass of 146.3 [M+H]⁺.[2]
Expected Yield: Approximately 96.3% (0.8 g).[2]
Applications in Drug Discovery and Development
2-Morpholineacetic acid and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][6] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as enhancing aqueous solubility and metabolic stability.[6]
Role as a Pharmaceutical Intermediate
This compound serves as a crucial building block in the creation of various pharmaceuticals. Its applications span across several therapeutic areas:
-
Analgesics and Anti-inflammatory Drugs: It is utilized as an intermediate in the synthesis of novel pain-relieving and anti-inflammatory agents.[5]
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Neurological Disorders: Derivatives are being explored for the development of therapeutic agents targeting various neurological conditions.[5][7]
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Anticancer Agents: The morpholine scaffold is a privileged structure in the design of anticancer drugs.[6] Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[8][9]
Biochemical Research Applications
In biochemical research, 2-Morpholineacetic acid and its analogs are employed in:
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Enzyme Inhibition Studies: As a scaffold for designing specific enzyme inhibitors.[5]
-
Receptor Binding Assays: To understand drug-receptor interactions and inform the design of more potent and selective ligands.[5]
Signaling Pathway Involvement: PC-PLC Inhibition
Recent research has highlighted the potential of 2-morpholine-containing compounds as inhibitors of Phosphatidylcholine-specific phospholipase C (PC-PLC).[9] PC-PLC is an enzyme that hydrolyzes phosphatidylcholine into the second messengers phosphocholine and diacylglycerol (DAG).[8] Overactivity of PC-PLC has been linked to oncogenesis, as DAG can activate downstream signaling pathways that promote cell proliferation, such as Protein Kinase C (PKC), NF-κB, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]
By inhibiting PC-PLC, 2-morpholine derivatives can potentially disrupt these oncogenic signaling cascades, leading to reduced cancer cell proliferation and motility.[8]
Conclusion
2-Morpholineacetic acid is a compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined properties and versatile reactivity make it an important tool for researchers and drug development professionals. The ongoing exploration of its derivatives as inhibitors of key signaling pathways, such as the PC-PLC cascade, underscores its importance in the quest for novel therapeutics.
References
- 1. 2-morpholinoacetic acid;CAS No.:3235-69-6 [chemshuttle.com]
- 2. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]
- 3. acebiolab.com [acebiolab.com]
- 4. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(Morpholin-3-yl)acetic acid hydrochloride [myskinrecipes.com]
- 8. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

